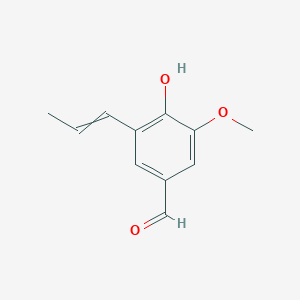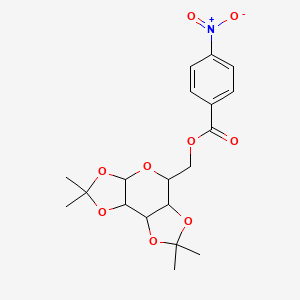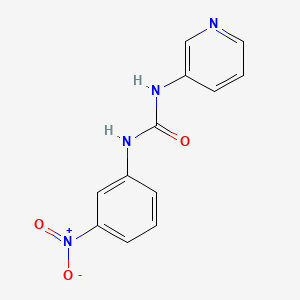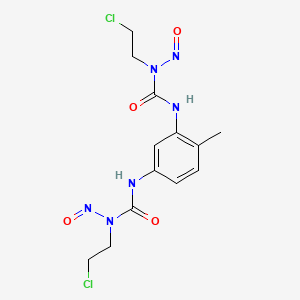
Urea, 1,1'-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-): is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea backbone substituted with nitroso and chloroethyl groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-) typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core urea structure, which is then functionalized with the desired substituents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the correct formation of the compound. Solvents such as dichloromethane or ethanol may be used to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process would include:
Bulk Synthesis: Utilizing large reactors to handle the initial synthesis steps.
Continuous Monitoring: Employing sensors and automated controls to monitor reaction conditions.
Purification and Quality Control: Implementing large-scale purification methods and rigorous quality control measures to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-): undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro compounds.
Reduction: The nitroso groups can also be reduced to amines under specific conditions.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-): has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell growth or antimicrobial activity.
相似化合物的比较
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-): can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1,1’-(4-methyl-1,3-phenylene)bis(3-cyclohexylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea)
- 1,1’-(4-methyl-1,3-phenylene)bis(3-butylurea)
-
Uniqueness: : The presence of nitroso and chloroethyl groups in Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-) distinguishes it from other similar compounds, providing unique chemical reactivity and potential biological activity.
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-) , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
56713-63-4 |
|---|---|
分子式 |
C13H16Cl2N6O4 |
分子量 |
391.2 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[3-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylphenyl]-1-nitrosourea |
InChI |
InChI=1S/C13H16Cl2N6O4/c1-9-2-3-10(16-12(22)20(18-24)6-4-14)8-11(9)17-13(23)21(19-25)7-5-15/h2-3,8H,4-7H2,1H3,(H,16,22)(H,17,23) |
InChI 键 |
VUVZSBPMOHFBPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
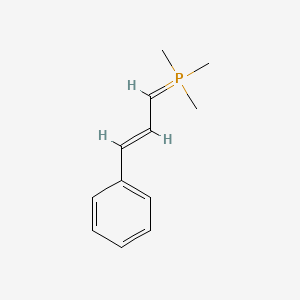
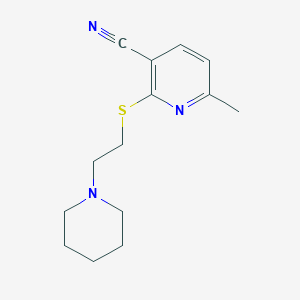
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
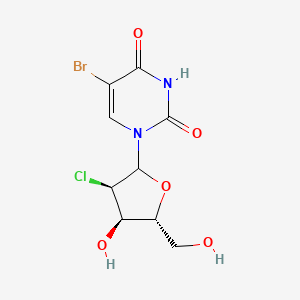
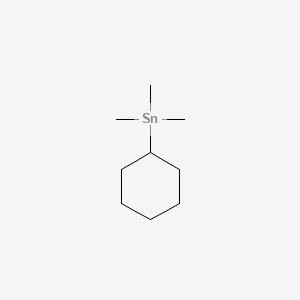
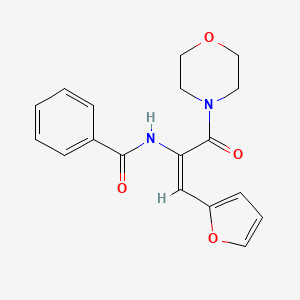
![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)

